4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(4-Fluorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with fluorophenyl, pyrazolyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Pyrazolyl Group: The pyrazolyl group is introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.
Substitution with Fluorophenyl and Trifluoromethyl Groups: The final steps involve the substitution reactions where the fluorophenyl and trifluoromethyl groups are introduced using appropriate halogenated precursors and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro or carbonyl functionalities if present in derivatives of the compound, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties due to the presence of fluorine and trifluoromethyl groups, which can influence reactivity and stability.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators, given the structural similarity to known bioactive molecules.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent, particularly in the development of anti-inflammatory, anticancer, or antiviral drugs.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups can enhance binding affinity and selectivity, while the pyrazolyl group may participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-2-[4-methyl-3,5-diphenyl-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine: Similar structure but lacks the additional methyl groups on the phenyl rings.
4-(4-Chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine: Similar structure with a chlorine atom instead of fluorine.
4-(4-Fluorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-methylpyrimidine: Similar structure but with a methyl group instead of trifluoromethyl.
Uniqueness
The presence of both fluorine and trifluoromethyl groups in 4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine imparts unique electronic properties, enhancing its potential as a versatile compound in various applications. The combination of these groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C29H22F4N4 |
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Molecular Weight |
502.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C29H22F4N4/c1-17-4-8-21(9-5-17)26-19(3)27(22-10-6-18(2)7-11-22)37(36-26)28-34-24(16-25(35-28)29(31,32)33)20-12-14-23(30)15-13-20/h4-16H,1-3H3 |
InChI Key |
OUVTZOOEEQKTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F)C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
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